Chromotropic acid disodium salt

Vue d'ensemble

Description

Chromotropic acid disodium salt is a chemical compound with the molecular formula C10H8O8S2Na2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its solubility in water and its role as an intermediate in the production of dyes and pigments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Chromotropic acid disodium salt typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require the use of sulfuric acid and sodium hydroxide to introduce the sulfonic acid groups and the hydroxyl groups, respectively .

Industrial Production Methods

In industrial settings, the compound is produced by reacting naphthalene with sulfuric acid to form naphthalenedisulfonic acid, which is then hydroxylated using sodium hydroxide. The resulting product is then neutralized with sodium carbonate to form the disodium salt .

Analyse Des Réactions Chimiques

Types of Reactions

Chromotropic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl and sulfonic acid groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .

Applications De Recherche Scientifique

Key Applications

-

Colorimetric Analysis

- Chromotropic acid disodium salt is primarily used as a reagent in colorimetric assays for detecting metal ions, particularly aluminum. This application is crucial in environmental monitoring and quality control in industries such as water treatment. The compound forms a colored complex with aluminum ions, allowing for quantitative analysis through spectrophotometry .

- Textile Industry

- Pharmaceuticals

- Analytical Chemistry

- Research and Development

Table 1: Applications Overview

| Application Area | Specific Use Case | Importance |

|---|---|---|

| Colorimetric Analysis | Detection of aluminum ions | Environmental monitoring |

| Textile Industry | Dyeing agent for fabrics | Enhances fabric quality |

| Pharmaceuticals | Stabilizer and pH adjuster | Improves drug efficacy |

| Analytical Chemistry | Reagent in chromatography | Aids in compound identification |

| Research & Development | Development of new materials | Facilitates innovation |

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| Spectrophotometry | Quantitative analysis of metal ions |

| Chromatography | Separation of amine compounds |

| Fluorometry | Detection of formaldehyde |

Case Studies

-

Environmental Monitoring

- A study conducted on water quality assessment utilized this compound for detecting aluminum levels in drinking water sources. The results indicated that this reagent provided reliable quantification, demonstrating its effectiveness as an analytical tool.

-

Textile Dyeing

- In a textile manufacturing case study, this compound was employed to dye cotton fabrics. The resulting colors were vibrant and stable through multiple wash cycles, proving its utility in the textile industry.

-

Pharmaceutical Formulation

- Research on drug stability highlighted the use of this compound as a pH stabilizer in formulations containing sensitive active ingredients. The study showed that its inclusion significantly enhanced the shelf-life of the products tested.

Mécanisme D'action

The mechanism of action of Chromotropic acid disodium salt involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These interactions can lead to the formation of complexes with metal ions, which can be utilized in various chemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-1,7-naphthalenedisulfonic acid

- 2-Amino-1,5-naphthalenedisulfonic acid

- 3-Amino-4,5-dihydroxy-2,7-naphthalenedisulfonic acid

Uniqueness

Chromotropic acid disodium salt is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .

Activité Biologique

Chromotropic acid disodium salt, also known as 1,8-dihydroxynaphthalene-3,6-disulfonic acid disodium salt, is a compound with significant applications in analytical chemistry and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 400.29 g/mol

- CAS Number : 5808-22-0

- Appearance : Off-white solid

- Melting Point : >300 °C

This compound is characterized by its sulfonic acid groups, which contribute to its solubility and reactivity in various chemical environments .

Biological Activity Overview

This compound exhibits several biological activities primarily related to its role as a fluorescent dye and chromogenic reagent. Its ability to form complexes with metal ions and other compounds makes it useful in various analytical applications.

- Fluorometric Detection : The compound acts as a fluorescent dye, allowing for the detection of trace elements such as silver (Ag), chromium (Cr), mercury (Hg), and others through specific reactions that yield measurable fluorescence .

- Chromogenic Reagent : It is employed in the quantitative determination of formaldehyde, where it reacts to produce a red coloration detectable at a wavelength of 580 nm .

- Metal Complexation : The sulfonic acid groups facilitate the binding of metal ions, enhancing the sensitivity and selectivity of various analytical methods .

Applications in Research

This compound has been extensively utilized in research settings for various applications:

- Analytical Chemistry : It is commonly used in UV/Vis spectroscopy for the detection of metal ions and other analytes due to its strong chromogenic properties .

- Environmental Monitoring : The compound's ability to detect trace metals makes it valuable for environmental assessments, particularly in water quality testing .

Case Study 1: Detection of Formaldehyde

A study demonstrated the effectiveness of this compound in quantifying formaldehyde levels in pharmaceutical preparations. The method involved reacting the compound with formaldehyde in an acidic medium, resulting in a stable red complex that could be measured spectrophotometrically. This method provided a reliable alternative to traditional formaldehyde detection techniques .

Case Study 2: Trace Metal Analysis

In another research project focusing on environmental samples, this compound was used to detect heavy metals in wastewater. The study highlighted its sensitivity and specificity for detecting low concentrations of metals like mercury and chromium, proving essential for regulatory compliance in environmental monitoring .

Safety and Handling

While this compound has beneficial applications, it is important to handle it with care due to potential irritations:

Propriétés

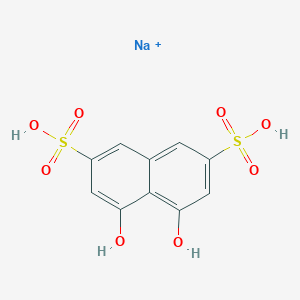

IUPAC Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGPCIMUGMJQPD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6059609 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

129-96-4 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.